[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
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Overview
Description
[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorobenzoic acid and 2-methoxybenzoyl hydrazine. These intermediates are then subjected to esterification, condensation, and other reactions under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, hydrazines, and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology
In biological research, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological macromolecules like proteins and nucleic acids.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It may be evaluated for its efficacy and safety in treating various diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of [3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate
- [3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate
Uniqueness
Compared to similar compounds, [3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate may exhibit unique properties due to the presence of specific functional groups. These properties could include enhanced reactivity, selectivity in biological interactions, or improved stability under certain conditions.
Properties
CAS No. |
764653-75-0 |
---|---|
Molecular Formula |
C29H20Cl2N2O6 |
Molecular Weight |
563.4 g/mol |
IUPAC Name |
[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C29H20Cl2N2O6/c1-37-25-5-3-2-4-24(25)27(34)33-32-17-20-10-15-23(38-28(35)18-6-11-21(30)12-7-18)16-26(20)39-29(36)19-8-13-22(31)14-9-19/h2-17H,1H3,(H,33,34)/b32-17+ |
InChI Key |
OIHZVLJWELQITL-VTNSRFBWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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